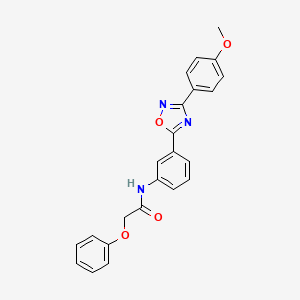
N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide, also known as FTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. FTA belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, FTA has been found to have unique properties that make it a valuable tool in various research fields.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide is based on its ability to react with cysteine residues in proteins. N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide forms a covalent bond with the thiol group of cysteine, which allows for the specific labeling and purification of proteins. N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide has also been found to inhibit the activity of enzymes that contain cysteine residues.
Biochemical and Physiological Effects
N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide has been found to have minimal biochemical and physiological effects on cells and tissues. N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide has been shown to be non-toxic and non-cytotoxic, making it a safe tool for use in scientific research. N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide has also been found to be stable under a wide range of pH and temperature conditions, which makes it suitable for use in various experimental settings.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide is its high specificity for cysteine residues in proteins. This property allows for the specific labeling and purification of proteins, which is essential in various research fields. N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide is also easy to use and can be incorporated into existing experimental protocols with minimal modifications.
However, N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide has some limitations. One limitation is its relatively high cost compared to other labeling and purification methods. N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide also requires the use of specialized equipment and expertise, which may limit its accessibility to some researchers.
Future Directions
There are several potential future directions for the use of N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide in scientific research. One direction is the development of new N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide derivatives with improved properties, such as increased specificity or decreased cost. Another direction is the application of N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide in the study of protein-protein interactions and post-translational modifications. N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide may also be used in the development of new diagnostic and therapeutic tools for various diseases.
Synthesis Methods
The synthesis of N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide involves the reaction of furan-2-carboxaldehyde with 2,4,6-trimethylphenylsulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with acetamide to form N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide. The synthesis method has been optimized to produce high yields of N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide with high purity.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide has been used in various scientific research applications, including drug discovery, proteomics, and metabolomics. N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide has been found to have a high affinity for proteins, particularly those that contain cysteine residues. This property has been exploited in the development of protein labeling and purification methods. N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide has also been used in the identification and quantification of metabolites in complex biological samples.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-11-7-12(2)16(13(3)8-11)23(20,21)18-10-15(19)17-9-14-5-4-6-22-14/h4-8,18H,9-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBNWQWXQFFWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24811314 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

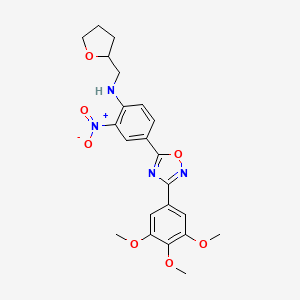
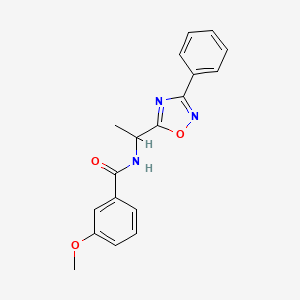
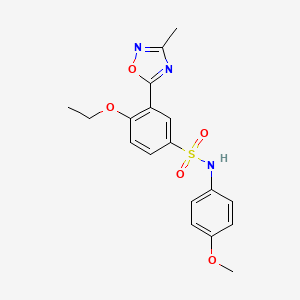

![5-[(4-acetamidophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7688224.png)
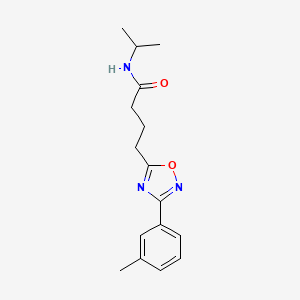

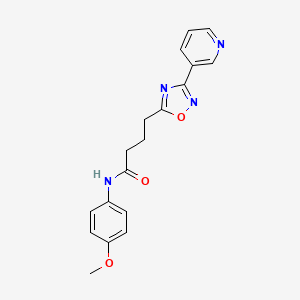
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide](/img/structure/B7688255.png)

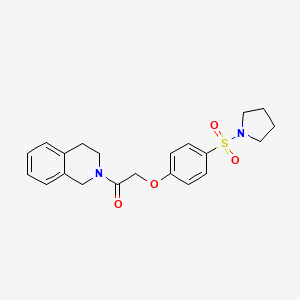
![methyl 2-[3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]-4,5-dimethoxybenzoate](/img/structure/B7688288.png)

